Product packaging for 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine(Cat. No.:CAS No. 920503-24-8)

9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine

Cat. No.: B11837969
CAS No.: 920503-24-8
M. Wt: 298.34 g/mol
InChI Key: MVENNHAGPYMGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is a synthetic purine derivative designed for pharmaceutical and biochemical research. Purine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex molecules. The 9-benzyl group is a common feature in purine-based bioactive compounds, while the 2,2-dimethoxyethyl side chain at the 6-position offers a unique handle for further chemical modification and exploration of structure-activity relationships (SAR). This reagent is particularly valuable for investigations in drug discovery, where similar 9-benzylpurine analogues have demonstrated notable biological activities. For instance, certain 9-benzyl-6-(dimethylamino)purines have been identified as a novel class of compounds with antirhinovirus activity , and other purine derivatives are being explored as potential antitubercular agents . This compound is provided for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N4O2 B11837969 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine CAS No. 920503-24-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920503-24-8

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

9-benzyl-6-(2,2-dimethoxyethyl)purine

InChI

InChI=1S/C16H18N4O2/c1-21-14(22-2)8-13-15-16(18-10-17-13)20(11-19-15)9-12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3

InChI Key

MVENNHAGPYMGLI-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3)OC

Origin of Product

United States

High Resolution Spectroscopic and Structural Characterization of 9 Benzyl 6 2,2 Dimethoxyethyl 9h Purine

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

The spectrum would be expected to show characteristic stretching and bending vibrations for the various functional groups. The aromatic C-H stretching vibrations of the purine (B94841) and benzyl (B1604629) rings typically appear above 3000 cm⁻¹. The aliphatic C-H stretching of the dimethoxyethyl and benzyl methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.

The C=N and C=C stretching vibrations within the purine ring system give rise to a complex pattern of bands in the 1400-1650 cm⁻¹ region. The C-O-C stretching vibrations of the dimethoxy acetal (B89532) group are anticipated to produce strong bands in the 1050-1150 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene ring can also provide information about the substitution pattern.

Characteristic FTIR Absorption Bands
Frequency Range (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H Stretch
3000-2850Aliphatic C-H Stretch
1650-1400C=N and C=C Aromatic Ring Stretch
1250-1050C-O-C Stretch (Acetal)
800-600Aromatic C-H Bend (Out-of-plane)

Chemical Reactivity and Derivatization Strategies for 9 Benzyl 6 2,2 Dimethoxyethyl 9h Purine

Selective Modification of the Purine (B94841) Ring System

The purine ring, a fused heterocyclic system, possesses a distinct electronic landscape that governs its reactivity towards both nucleophiles and electrophiles. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms of the pyrimidine (B1678525) ring (C2, C4, and C6) generally electron-deficient and susceptible to nucleophilic attack, while the imidazole (B134444) ring (C8) can exhibit reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Substitutions at C2 and C8 Positions

The C2 and C8 positions of the purine ring are key sites for introducing functional diversity through nucleophilic substitution reactions. This reactivity is often unlocked by the presence of a suitable leaving group, typically a halogen, at these positions.

For 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine, derivatization would first require the introduction of a halogen at the C2 or C8 position. Subsequent reaction with various nucleophiles can then be envisioned. The reactivity at C2 is influenced by the existing substituent at C6. In many 6-substituted purines, the C2 position is amenable to nucleophilic displacement. For instance, a 2-chloro-9-benzyl-6-substituted purine can react with amines, alkoxides, and thiolates to yield the corresponding 2-substituted derivatives. The reaction with secondary amines, for example, would introduce a dialkylamino group at the C2 position.

The C8 position also presents opportunities for nucleophilic substitution. After introduction of a bromo or chloro group at C8, a wide array of nucleophiles can be introduced. Studies on related purine systems have demonstrated successful substitutions with amines, azide, and sulfur nucleophiles at this position. The relative reactivity of the C2 and C8 positions can be influenced by the reaction conditions and the nature of the nucleophile.

PositionPrecursorReagentProduct
C22-Chloro-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purineR₂NH2-(Dialkylamino)-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purine
C22-Chloro-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purineNaOR2-Alkoxy-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purine
C88-Bromo-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purineNaN₃8-Azido-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purine
C88-Bromo-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purineRSH/Base8-(Alkylthio)-9-benzyl-6-(2,2-dimethoxyethyl)-9H-purine

Electrophilic Reactions on the Purine Core

While the purine ring is generally electron-deficient, electrophilic substitution can be achieved, particularly at the C8 position. Direct electrophilic attack on the purine core of this compound is challenging due to the deactivating effect of the nitrogen atoms. However, lithiation at the C8 position can be accomplished using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. This two-step process allows for the introduction of various substituents at C8.

Electrophilic halogenation of the purine ring is also a viable strategy. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen at the C8 position, which can then serve as a handle for further functionalization, as discussed in the previous section. The regioselectivity of halogenation is often directed to the C8 position in many purine derivatives.

Reactions Involving the Benzyl (B1604629) Substituent

The N9-benzyl group offers additional sites for chemical modification, both on the aromatic phenyl ring and at the benzylic methylene (B1212753) linker.

Modifications of the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution. The directing effects of the alkyl substituent (the methylene group attached to the purine) will influence the position of substitution. As an alkyl group, it is an ortho-, para-director.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring. For example, nitration using a mixture of nitric acid and sulfuric acid would yield a mixture of ortho- and para-nitrobenzyl derivatives. Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would similarly result in ortho- and para-halogenated products. These newly introduced functional groups can then be further manipulated. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and subjected to a range of Sandmeyer reactions.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄9-(4-Nitrobenzyl)-6-(2,2-dimethoxyethyl)-9H-purine and 9-(2-Nitrobenzyl)-6-(2,2-dimethoxyethyl)-9H-purine
BrominationBr₂, FeBr₃9-(4-Bromobenzyl)-6-(2,2-dimethoxyethyl)-9H-purine and 9-(2-Bromobenzyl)-6-(2,2-dimethoxyethyl)-9H-purine
Friedel-Crafts AcylationRCOCl, AlCl₃9-(4-Acylbenzyl)-6-(2,2-dimethoxyethyl)-9H-purine and 9-(2-Acylbenzyl)-6-(2,2-dimethoxyethyl)-9H-purine

Transformations of the Methylene Linker

The methylene bridge of the benzyl group is a benzylic position and thus exhibits enhanced reactivity. It is susceptible to radical reactions and oxidation. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, which would introduce a bromine atom at the methylene linker. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation of the benzylic methylene group can lead to a carbonyl functionality. Strong oxidizing agents like potassium permanganate (B83412) can cleave the benzyl group, but milder and more selective reagents can be employed to achieve oxidation to the corresponding benzoyl derivative.

Another important transformation is the cleavage of the N9-benzyl group. This is a common deprotection strategy in nucleoside and nucleotide chemistry. Catalytic hydrogenolysis over a palladium catalyst is a standard method for removing the benzyl group, which would yield 6-(2,2-dimethoxyethyl)-9H-purine.

Reactivity of the 2,2-Dimethoxyethyl Side Chain

The 2,2-dimethoxyethyl side chain at the C6 position is an acetal (B89532). Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.

Treatment of this compound with aqueous acid would lead to the cleavage of the acetal, unmasking an aldehyde functionality. This reaction would yield 2-(9-benzyl-9H-purin-6-yl)acetaldehyde. This aldehyde is a valuable synthetic intermediate that can undergo a wide range of classical carbonyl reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

The hydrolysis of the acetal is a key step in transforming the 2,2-dimethoxyethyl group into a more reactive functional handle, thereby expanding the derivatization possibilities of the parent molecule.

Hydrolysis of the Acetal Group

The dimethoxyacetal group in this compound serves as a protecting group for an acetaldehyde (B116499) moiety. The hydrolysis of this acetal is a critical step to unmask the reactive aldehyde, which can then be used in a variety of subsequent chemical transformations. This deprotection is typically achieved under acidic conditions.

The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves the following steps:

Protonation of one of the methoxy (B1213986) groups by an acid catalyst, converting it into a good leaving group (methanol).

Departure of the protonated methoxy group as methanol (B129727), facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxonium ion.

Nucleophilic attack by a water molecule on the carbocationic center of the oxonium ion.

Deprotonation of the resulting intermediate to yield a hemiacetal.

Protonation of the remaining methoxy group, followed by elimination of a second molecule of methanol to form a protonated aldehyde.

Final deprotonation to yield the aldehyde, 2-(9-benzyl-9H-purin-6-yl)acetaldehyde.

The reaction is reversible, and to drive the equilibrium towards the formation of the aldehyde, an excess of water is typically used. The choice of acid catalyst and reaction conditions (temperature, solvent) can be optimized to ensure efficient and clean conversion without affecting other sensitive parts of the molecule, such as the purine ring or the benzyl group.

Table 1: Conditions for Acetal Hydrolysis

Catalyst Solvent Temperature Outcome
Dilute HCl Water/THF Room Temperature Efficient hydrolysis to the aldehyde
Acetic Acid Water 50-70 °C Slower, but selective hydrolysis

This table presents plausible conditions based on general knowledge of acetal hydrolysis and may require experimental validation for this specific substrate.

Transformations of the Ethyl Backbone

Once the aldehyde functionality is revealed through hydrolysis, the ethyl backbone of the molecule becomes a versatile handle for a wide range of chemical transformations. These modifications can be broadly categorized into oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation: The aldehyde, 2-(9-benzyl-9H-purin-6-yl)acetaldehyde, can be readily oxidized to the corresponding carboxylic acid, (9-benzyl-9H-purin-6-yl)acetic acid. This transformation can be achieved using a variety of mild oxidizing agents to avoid over-oxidation or degradation of the purine ring.

Reduction: Conversely, the aldehyde can be reduced to the corresponding primary alcohol, 2-(9-benzyl-9H-purin-6-yl)ethanol. This is typically accomplished using mild reducing agents.

Carbon-Carbon Bond Formation: The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, allowing for the extension and elaboration of the ethyl side chain. Two notable examples are the Wittig reaction and the Knoevenagel condensation.

Wittig Reaction: The reaction of 2-(9-benzyl-9H-purin-6-yl)acetaldehyde with a phosphorus ylide (Wittig reagent) can generate a variety of vinyl-substituted purine derivatives. organic-chemistry.orgwikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com The nature of the ylide determines the structure of the resulting alkene. For instance, using methylenetriphenylphosphorane (B3051586) would yield 9-benzyl-6-(prop-2-en-1-yl)-9H-purine.

Knoevenagel Condensation: This reaction involves the condensation of the purine aldehyde with a compound containing an active methylene group, such as malonic acid derivatives or cyanoacetates, in the presence of a weak base. wikipedia.orgnih.govorganic-chemistry.orgsigmaaldrich.comrsc.org This leads to the formation of α,β-unsaturated compounds, which are valuable intermediates for further synthetic manipulations.

Table 2: Potential Transformations of the Ethyl Backbone

Reaction Type Reagent(s) Product Functional Group
Oxidation Tollens' reagent (Ag(NH₃)₂⁺) Carboxylic Acid
Oxidation Pinnick oxidation (NaClO₂) Carboxylic Acid
Reduction Sodium borohydride (B1222165) (NaBH₄) Alcohol
Reduction Lithium aluminum hydride (LiAlH₄) Alcohol
Wittig Reaction Ph₃P=CHR Alkene

This table outlines potential synthetic routes based on established organic chemistry principles.

Synthetic Utility of this compound as a Precursor for Novel Analogues

The structural features of this compound make it a valuable precursor for the synthesis of a diverse range of novel purine analogues. The ability to unmask a reactive aldehyde at the 6-position provides a strategic advantage for introducing a wide variety of substituents and functional groups, which can be tailored to interact with specific biological targets.

The purine scaffold is a well-established pharmacophore found in numerous biologically active molecules, including antiviral and anticancer agents. Modifications at the 6-position of the purine ring have been shown to be a particularly fruitful strategy for the development of potent and selective inhibitors of various enzymes, such as kinases and polymerases.

By leveraging the chemical transformations described in the previous sections, this compound can serve as a starting point for the generation of libraries of novel compounds. For example:

The carboxylic acid derivative obtained from oxidation can be coupled with various amines or alcohols to form amides and esters, respectively. This allows for the introduction of a wide range of chemical diversity.

The alcohol derivative resulting from reduction can be further functionalized, for instance, by conversion to halides or tosylates, to enable subsequent nucleophilic substitution reactions.

The alkenes and α,β-unsaturated systems generated from Wittig and Knoevenagel reactions are versatile intermediates for a plethora of further transformations, including Michael additions, epoxidations, and dihydroxylations, leading to a rich variety of complex purine analogues.

The benzyl group at the 9-position also plays a crucial role. It not only protects the N9 nitrogen of the purine ring but can also be a key determinant in the biological activity of the final analogues, potentially engaging in hydrophobic or π-stacking interactions with target proteins. In some synthetic strategies, this benzyl group can also be removed to allow for further derivatization at the N9 position.

Computational Chemistry and Molecular Modeling of 9 Benzyl 6 2,2 Dimethoxyethyl 9h Purine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to understand the fundamental electronic properties and predict the chemical behavior of a molecule. These methods solve the Schrödinger equation, providing precise information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. nih.gov A common approach involves using a specific functional, such as B3LYP, combined with a basis set like 6-31G* or 6-311++G**, which defines the mathematical functions used to describe the electron orbitals. nih.gov

Once the geometry is optimized, DFT can accurately calculate the total electronic energy and other thermodynamic properties. The resulting structural parameters, such as bond lengths and angles, are crucial for understanding the molecule's shape and steric properties.

Table 1: Hypothetical Optimized Geometrical Parameters for 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine Calculated at the B3LYP/6-31G* Level.
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)N9-C (Benzyl CH₂)1.48
C6-C (Ethyl CH)1.51
N1=C61.34
C4-N91.38
Bond Angle (°)C5-C6-N1121.5
C4-N9-C (Benzyl CH₂)125.8
C5-N7-C8104.2

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)Significance
E(HOMO)-6.52Electron-donating ability
E(LUMO)-1.45Electron-accepting ability
Energy Gap (ΔE)5.07Chemical reactivity and stability

For a molecule like this compound, this analysis could predict its metabolic fate by modeling potential enzymatic transformations (e.g., oxidation or hydrolysis) or its susceptibility to chemical degradation. Understanding these pathways is essential for predicting the compound's stability and potential metabolites.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of ligand-protein interactions.

The primary goal of molecular docking is to predict the binding pose of the ligand within the active site of a protein target. The process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding pocket. For this compound, docking simulations would explore how its distinct chemical features—the purine (B94841) core, the flexible dimethoxyethyl group, and the aromatic benzyl (B1604629) group—can fit into a target's active site.

The simulation identifies poses that are sterically favorable and form key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the protein's amino acid residues. nih.gov These interactions are critical for molecular recognition and binding.

Table 3: Hypothetical Binding Interactions of this compound with a Kinase Active Site.
Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondPurine N1Valine-85 (Backbone NH)2.9
Hydrogen BondPurine N3Leucine-83 (Backbone NH)3.1
Hydrophobic InteractionBenzyl RingLeucine-1323.8
Hydrophobic InteractionDimethoxyethyl GroupAlanine-314.2
π-π StackingPurine RingPhenylalanine-824.5

After generating multiple potential binding poses, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding free energy of the ligand-protein complex. A lower (more negative) score typically indicates a more favorable binding interaction and higher binding affinity. nih.gov

These scores provide a quantitative estimation of how strongly a ligand binds to its target, often expressed as a binding energy (e.g., in kcal/mol). This allows for the comparison of different compounds and helps prioritize those with the highest predicted affinity for experimental testing. While not perfectly predictive of real-world activity, scoring functions are an invaluable tool for identifying promising lead candidates in the early stages of drug development.

Table 4: Example of Predicted Binding Affinity Metrics from a Molecular Docking Simulation.
Scoring FunctionBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki)
AutoDock Vina-8.9250 nM
Glide Score-9.2180 nM
GOLD Fitness75.4210 nM

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonds, Hydrophobic Contacts)

The intermolecular interaction profile of this compound is dictated by the distinct chemical features of its purine core, benzyl substituent, and dimethoxyethyl side chain. The purine ring system itself is a primary site for interactions. The nitrogen atoms within the purine scaffold, particularly N1, N3, and N7, can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor groups in receptor binding pockets or solvent molecules.

The benzyl group attached at the N9 position introduces significant hydrophobic character to the molecule. This moiety can engage in favorable hydrophobic contacts and van der Waals interactions with nonpolar residues within a binding site. Furthermore, the aromatic nature of the benzyl ring allows for π-π stacking interactions, which can occur with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein target. researchgate.net The orientation of the benzyl group relative to the purine ring, defined by a dihedral angle, is a critical factor influencing these interactions. In related 9-benzylpurine structures, this dihedral angle is typically around 71°, creating a specific three-dimensional arrangement that balances steric and hydrophobic forces. smolecule.comnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the conformational flexibility and dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its structural dynamics in various environments.

In a solvent system, such as water, MD simulations can reveal the conformational landscape of this compound. The molecule is not static; its side chains exhibit considerable flexibility. Key dynamic behaviors that can be explored include:

Rotation of the Benzyl Group: The single bond connecting the benzyl group to the purine N9 atom allows for rotational freedom. MD simulations can map the energy landscape associated with this rotation, identifying preferred dihedral angles and the energy barriers between them. This motion influences the accessibility of the purine core and the presentation of the hydrophobic benzyl face for interactions.

Solvent Interactions: MD simulations explicitly model the interactions between the compound and the surrounding solvent molecules. This can reveal the formation and lifetime of hydrogen bonds with water and illustrate how the solvent shell organizes around the hydrophobic benzyl group, providing a detailed picture of its solvation dynamics. Classical force fields such as GAFF, CHARMM, and OPLS are commonly used to simulate organic molecules, and while they reproduce molecular structures well, quantitative results should be interpreted with caution. rsc.org

When this compound is bound to a biological target, such as a protein kinase, MD simulations are invaluable for assessing the stability of the complex and the flexibility of both the ligand and the receptor. lut.fi By simulating the ligand-receptor complex over nanoseconds or longer, researchers can analyze:

Interaction Stability: The persistence of key intermolecular interactions, such as the hydrogen bonds and hydrophobic contacts identified in docking studies, can be monitored throughout the simulation. The stability of these interactions is a strong indicator of binding affinity.

Conformational Changes: The simulation can show how the ligand adapts its conformation within the binding site and, conversely, how the receptor may adjust to accommodate the ligand. This induced-fit mechanism is often crucial for high-affinity binding.

Binding Free Energy Calculations: Advanced techniques, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to MD simulation trajectories to estimate the binding free energy, providing a quantitative measure of the stability of the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For purine derivatives like this compound, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug design efforts. researchgate.net

The foundation of a QSAR model is the numerical representation of molecular structures using "descriptors." A crucial step involves calculating and selecting the most relevant descriptors that capture the structural variations responsible for changes in biological activity. researchgate.net For a series of 9-benzyl-9H-purine analogs, these descriptors typically fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution and orbital energies. For purine derivatives, electronic parameters generated by methods like the Huckel molecular orbital theory have been used to analyze activity. nih.gov Hammett constants (σ) are also used to describe the electron-withdrawing or donating effects of substituents. smolecule.com

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight and descriptors related to the volume and surface area of substituents.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for membrane permeability and binding to hydrophobic pockets. The partition coefficient (logP) is a classic example.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as molecular connectivity indices and atom pair descriptors. bohrium.com

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly detailed information about the electronic structure.

Once a set of descriptors is calculated for a series of compounds with known activities (the "training set"), a mathematical model is developed using statistical methods like Partial Least Squares (PLS) regression or machine learning algorithms such as Support Vector Machines (SVM) and Random Forests (RF). acs.orgresearchgate.netmdpi.com The goal is to create an equation that can accurately predict the activity (e.g., pIC₅₀) of a compound based on its descriptor values.

Table 1: Examples of Descriptor Types Used in QSAR Studies of Purine Derivatives

Descriptor CategorySpecific ExampleInformation Encoded
ElectronicSsCH3E-indexElectronic influence of a methyl group on the structure. researchgate.net
Hydrogen BondingH-Donor CountThe number of hydrogen bond donors in the molecule. researchgate.net
TopologicalT_2_Cl_3A topological index describing the relationship between chlorine atoms. researchgate.net
PhysicochemicalHammett Constant (σ)Electron-donating or withdrawing ability of a substituent. smolecule.com

A QSAR model is only useful if it is statistically robust and has good predictive power. Therefore, rigorous validation is essential. tandfonline.com Validation is typically performed using both internal and external methods.

Internal Validation: This process assesses the stability and robustness of the model using the training set data. The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the results are used to calculate the cross-validated correlation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: This is the most stringent test of a model's predictive ability. The model, developed using the training set, is used to predict the activities of an independent "test set" of compounds that were not used in model generation. researchgate.net The predictive power is assessed by the predictive correlation coefficient (R²_pred).

Y-Randomization: This test is performed to ensure that the developed model is not the result of a chance correlation. The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is built with the original descriptors. This process is repeated multiple times. For a valid model, the resulting randomized models should have very low R² and q² values. mdpi.comtandfonline.com

The quality of a QSAR model is judged by a variety of statistical metrics, summarized in the table below.

Table 2: Key Statistical Metrics for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures the goodness of fit for the training set.> 0.6 mdpi.com
Cross-validated R²q² or Q²Measures the internal predictive ability of the model.> 0.5 mdpi.comnih.gov
Root Mean Square ErrorRMSERepresents the deviation between predicted and experimental values.Low value acs.org
Predictive R² (External Test Set)R²_predMeasures the predictive power on an external set of data.> 0.6 researchgate.net
F-statisticFA measure of the statistical significance of the model.High value tandfonline.com

No Publicly Available Research Found on the Computational Chemistry and Rational Design of this compound

Following a comprehensive and targeted search of publicly available scientific literature, it has been determined that there are no specific research articles, patents, or computational studies focusing on the computational chemistry, molecular modeling, or rational design of the chemical compound This compound .

While extensive research exists on the rational design and computational analysis of various other 9-benzyl-purine analogues, the specific substituent at the C6 position, a 2,2-dimethoxyethyl group, does not appear to have been a subject of published computational investigation.

The performed searches included queries for:

Computational chemistry of this compound

Molecular modeling of this compound

Rational design of purine analogues based on this compound

Structure-activity relationship of this compound derivatives

Molecular docking of this compound

QSAR studies of 6-substituted 9-benzylpurines, including those with alkoxyethyl groups

The search results yielded studies on 9-benzyl-purines with a variety of other substitutions at the C6 position, such as dimethylamino, piperazinyl, and benzylsulfanyl groups. These studies often included computational methodologies like 3D-QSAR and molecular docking to guide the design of new analogues with improved biological activities. However, none of the retrieved documents provided specific data, models, or rational design principles directly applicable to the 2,2-dimethoxyethyl moiety of the requested compound.

Therefore, it is not possible to generate the requested article on the "Rational Design of Optimized Purine Analogues" based on This compound , as the foundational scientific research and data required to do so are not available in the public domain.

Q & A

Q. What are the standard synthetic routes for 9-Benzyl-6-(2,2-dimethoxyethyl)-9H-purine?

Methodological Answer: The synthesis typically involves halogenation and substitution reactions on purine cores. A common approach is to start with a 2,6-dihalopurine intermediate (e.g., 2,6-dichloro-9H-purine), followed by benzylation at the 9-position using benzyl bromide under basic conditions (e.g., Cs₂CO₃ in DMF) . The 6-position can then be functionalized with a dimethoxyethyl group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Stille coupling with tributylstannyl reagents) . Key steps include:

  • Halogenation : Use POCl₃ or PCl₅ to introduce chlorine at positions 2 and 6 .
  • Benzylation : React with benzyl bromide in the presence of a base (e.g., K₂CO₃) .
  • Ethylene glycol derivative introduction : Employ a dimethoxyethyl Grignard reagent or similar nucleophile under anhydrous conditions.
    Purification often involves column chromatography with gradients like ethyl acetate/hexane (4:10) or recrystallization from methanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, benzyl protons appear as a singlet at δ ~5.6 ppm, while dimethoxyethyl protons show distinct splitting patterns .
  • IR : Identifies functional groups (e.g., C=O, NH₂) and confirms the absence of unreacted starting materials.
  • X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry, as demonstrated in studies of similar 9-benzylpurines .
  • Mass spectrometry (HRMS or MALDI-TOF) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying conditions?

Methodological Answer: Key parameters include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂ improves cross-coupling efficiency at the 6-position, as seen in Stille couplings with tributylstannyl reagents .
  • Temperature control : Prolonged heating (e.g., 50°C for 72 hours under N₂) enhances substitution but risks decomposition .
  • Solvent choice : Anhydrous DMF or toluene minimizes side reactions during coupling steps .
  • Workup strategies : Saturated KF in methanol precipitates Pd byproducts, simplifying purification .
    For troubleshooting low yields, monitor reaction progress via TLC (e.g., CHCl₃:MeOH 8.5:1.5) and adjust stoichiometry of benzylating agents.

Q. How can contradictions in spectral data during structural elucidation be resolved?

Methodological Answer:

  • Isomer separation : Column chromatography effectively separates 9-benzyl and 7-benzyl isomers using mobile phases like ethyl acetate-acetone-hexane (1.5:3:10) .
  • Dynamic NMR : Resolves rotational barriers in dimethoxyethyl groups by variable-temperature studies.
  • Crystallographic validation : Single-crystal X-ray diffraction definitively assigns positions of benzyl and dimethoxyethyl substituents, as shown in related purine structures .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm connectivity .

Q. What strategies are used to assess the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with purine metabolism enzymes (e.g., adenosine deaminase) using UV-Vis kinetics .
  • Cytotoxicity screening : Evaluate anti-cancer potential via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Predict binding affinity to targets like kinase domains using software such as AutoDock, leveraging structural data from crystallography .
  • Metabolic stability studies : Use HPLC-MS to monitor degradation in liver microsomes .

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